Erythrodiol
Overview
Description
Erythrodiol is a natural triterpenoid compound predominantly found in olive oil. It is known for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. The chemical structure of this compound is characterized by a pentacyclic triterpene skeleton with the molecular formula C₃₀H₅₀O₂ .
Mechanism of Action
Erythrodiol, a pentacyclic triterpenic alcohol found in olive tree leaves and olive oil, has been recognized for its significant health benefits . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
The primary target of this compound is the ATP-binding cassette transporter A1 (ABCA1), a key transporter for cholesterol efflux . ABCA1 plays a crucial role in the initial step of reverse cholesterol transport (RCT), which is the process of transporting accumulated intracellular cholesterol from peripheral cells to extracellular lipid-poor apolipoprotein (apo) A1 or high-density lipoprotein (HDL) .
Mode of Action
This compound interacts with ABCA1, stabilizing the protein and enhancing its half-life . The stabilization of ABCA1 by this compound promotes cholesterol efflux from THP-1-derived human macrophages .
Biochemical Pathways
This compound affects the reverse cholesterol transport (RCT) pathway by enhancing the stability of ABCA1 . This leads to an increase in cholesterol efflux, which is the initial step of RCT . The process of RCT counteracts the development of atherosclerosis by transporting peripheral cholesterol to the liver for excretion into the bile and ultimately the feces .
Pharmacokinetics
It has been suggested that this compound may have solubility problems, which could lead to poor bioavailability and formulation issues .
Result of Action
This compound’s action results in a decrease in HepG2 cell viability without changing reactive oxygen species (ROS) levels . It also leads to a significant reduction in the concentrations of glutathione and NADPH, with selective changes in the activity of several antioxidant enzymes . Proteomic data reveal that this compound leads to the complete elimination or decreased abundance of certain proteins, and the abundance of some proteins increased .
Action Environment
Biochemical Analysis
Biochemical Properties
Erythrodiol interacts with several enzymes, proteins, and other biomolecules. It has been found to stabilize the ATP-binding cassette transporter A1 (ABCA1), a key transporter for cholesterol efflux . This interaction plays a crucial role in biochemical reactions, particularly in the context of lipid metabolism .
Cellular Effects
This compound has been observed to have cytotoxic effects on human hepatocarcinoma (HepG2) cells . It decreases HepG2 cell viability without changing reactive oxygen species (ROS) levels . It also significantly reduces the concentrations of glutathione and NADPH, with selective changes in the activity of several antioxidant enzymes .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by stabilizing the ABCA1 protein . This stabilization promotes cholesterol efflux from THP-1-derived human macrophages . This compound does not influence the mRNA level of ABCA1, but it significantly inhibits the degradation of ABCA1, leading to an increased half-life of the protein .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been observed that this compound markedly decreases HepG2 cell viability
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it has been found that this compound modifies the hepatic transcriptome in mice in a sex and dose-dependent way .
Metabolic Pathways
This compound is involved in lipid metabolism, particularly in the process of cholesterol efflux . It interacts with the ATP-binding cassette transporter A1 (ABCA1) in this pathway .
Transport and Distribution
Its interaction with the ABCA1 transporter suggests a potential mechanism for its transport and distribution .
Subcellular Localization
Given its interaction with the ABCA1 transporter, it is likely that this compound is localized in areas where this transporter is present
Preparation Methods
Synthetic Routes and Reaction Conditions: Erythrodiol can be synthesized through various chemical routes. One common method involves the reduction of oleanolic acid, a naturally occurring triterpenoid. The reduction process typically uses reagents such as lithium aluminum hydride (LiAlH₄) under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, particularly olive leaves and olive oil. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Erythrodiol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to produce oleanolic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction of this compound can lead to the formation of various dihydro derivatives.
Substitution: this compound can participate in substitution reactions, particularly at the hydroxyl groups, to form esters and ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Oleanolic acid.
Reduction: Dihydro derivatives of this compound.
Substitution: Ester and ether derivatives.
Scientific Research Applications
Erythrodiol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other triterpenoids and complex organic molecules.
Biology: Studied for its role in modulating biological pathways, including cholesterol metabolism.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as atherosclerosis, cancer, and inflammation.
Industry: Utilized in the formulation of cosmetics and nutraceuticals due to its antioxidant properties
Comparison with Similar Compounds
Erythrodiol is often compared with other triterpenoids such as:
Oleanolic Acid: Both compounds share a similar structure, but this compound has additional hydroxyl groups, which may contribute to its unique biological activities.
Ursolic Acid: Similar to this compound, ursolic acid exhibits anti-inflammatory and anticancer properties, but differs in its specific molecular interactions and potency.
This compound stands out due to its specific effects on cholesterol metabolism and its potential therapeutic applications in atherosclerosis and cancer research.
Properties
IUPAC Name |
(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-25(2)14-16-30(19-31)17-15-28(6)20(21(30)18-25)8-9-23-27(5)12-11-24(32)26(3,4)22(27)10-13-29(23,28)7/h8,21-24,31-32H,9-19H2,1-7H3/t21-,22-,23+,24-,27-,28+,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZDOEIIIJFCFE-OSQDELBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)CO)C)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015931 | |
Record name | Erythrodiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401015931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Erythrodiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002360 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
545-48-2 | |
Record name | (+)-Erythrodiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=545-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erythrodiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythrodiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401015931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERYTHRODIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VWF903FSS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Erythrodiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002360 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does erythrodiol exert its antiproliferative effects on cancer cells?
A: this compound has demonstrated antiproliferative effects on various cancer cell lines, including human gastric cancer cells (MKN-45) [, ]. Research suggests that it induces both early and late apoptosis, characterized by caspase-3 activation [, ]. Additionally, this compound triggers cell cycle arrest, particularly in the sub-G1 phase, with a corresponding decrease in S-phase cells and an increase in G2/M phase cells [, ]. Further studies indicate that this compound also promotes the generation of reactive oxygen species (ROS), leading to mitochondrial depolarization and activation of c-Jun N-terminal kinases (JNK) [, , ].
Q2: Does this compound affect cholesterol efflux?
A: Yes, this compound has been shown to enhance cholesterol efflux (ChE) from THP-1-derived human macrophages []. This effect is attributed to its ability to stabilize ATP-binding cassette transporter A1 (ABCA1), a key transporter involved in ChE, thereby increasing its half-life without affecting its mRNA levels [].
Q3: What role does this compound play in cardiac health?
A: this compound exhibits protective effects against cardiac hypertrophy, a condition linked to heart failure []. Studies demonstrate that it blocks the profibrotic effects of angiotensin II, a peptide hormone that contributes to cardiac remodeling []. It achieves this by reducing angiotensin II-induced proliferation of cardiac fibroblasts, decreasing collagen levels in cardiac myofibroblasts and mouse hearts, and ultimately reducing cardiac hypertrophy and ventricular remodeling [].
Q4: What is the molecular formula and weight of this compound?
A4: this compound's molecular formula is C30H50O2, and its molecular weight is 442.72 g/mol.
Q5: What is the chemical structure of this compound?
A: this compound is a pentacyclic triterpenoid with a β-amyrin type fused pentacyclic (6-6-6-6-6) carbon skeleton []. It possesses two hydroxyl groups, one at the C3 position and another at the C28 position.
Q6: Is there information on the material compatibility and stability of this compound?
A6: The provided research papers primarily focus on the biological activities and chemical characterization of this compound. Further research is required to explore its material compatibility and stability under various conditions.
Q7: Does this compound possess any known catalytic properties?
A7: The provided research does not indicate any catalytic properties associated with this compound. Its primary mechanisms of action revolve around its interaction with cellular targets and signaling pathways.
Q8: Have computational methods been employed to study this compound?
A: While some studies mention the use of computational methods [], the provided abstracts do not offer specific details on simulations, calculations, or QSAR models applied to this compound.
Q9: How do structural modifications of this compound affect its biological activity?
A: Research suggests that the presence of specific functional groups in this compound contributes to its biological activities. For instance, the two hydroxyl groups play a crucial role in its antioxidant and anti-inflammatory effects []. Additionally, studies comparing this compound with its isomer, uvaol, highlight the importance of stereochemistry in determining their distinct biological profiles [].
Q10: Are there established formulation strategies to enhance the stability or bioavailability of this compound?
A10: The provided research primarily focuses on the biological effects of this compound, with limited information on its formulation or stability. Further research is necessary to explore strategies for enhancing its delivery and bioavailability.
Q11: What in vitro models have been used to study the efficacy of this compound?
A: Various in vitro models, including human cancer cell lines (e.g., MKN-45, HT-29, MCF-7) [, , , ] and THP-1-derived macrophages [], have been employed to investigate the anticancer, anti-inflammatory, and cholesterol efflux properties of this compound.
Q12: Has this compound been tested in in vivo models?
A: Yes, in vivo studies using a mouse xenograft model have demonstrated the anticancer efficacy of this compound against gastric cancer [, ]. It effectively reduced tumor weight and volume in these models [, ]. Furthermore, studies in mice have shown its protective effects against angiotensin II-induced cardiac hypertrophy [].
Q13: What analytical methods are commonly employed to quantify this compound?
A: Several analytical techniques are utilized for this compound analysis, including: * Gas chromatography (GC): Coupled with various detectors, such as flame ionization detection (FID) or mass spectrometry (MS), GC allows for the separation and quantification of this compound in complex mixtures like olive oil [, , ]. * High-performance liquid chromatography (HPLC): Often coupled with UV detection or mass spectrometry (MS), HPLC provides a sensitive and selective method for this compound analysis [, , ]. * Thin-layer chromatography (TLC): TLC, a simpler and less expensive technique, is also employed for the qualitative and semi-quantitative analysis of this compound.
Q14: What are the advantages of using coupled techniques like LC-GC for analyzing this compound in olive oil?
A: Coupled techniques such as LC-GC offer significant advantages for analyzing olive oil []. They streamline the analytical process by combining the separation capabilities of LC with the sensitivity and selectivity of GC. This approach eliminates the need for time-consuming and laborious steps like saponification, extraction, and preparative thin-layer chromatography, ultimately leading to faster, more accurate, and information-rich analyses.
Q15: Is there information available on the other aspects you mentioned, such as drug delivery, biomarkers, environmental impact, etc.?
A: The provided research papers primarily focus on the biological activities and chemical characterization of this compound. While some studies hint at potential applications in drug delivery and environmental remediation [], the abstracts don't offer detailed information on these aspects. Further research is required to explore these areas comprehensively.
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